molecular formula C17H14FN3O2S B2884967 N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941875-43-0

N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2884967
CAS No.: 941875-43-0
M. Wt: 343.38
InChI Key: SBVYUNLYOZJFOP-UHFFFAOYSA-N
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Description

N-((5-((3-Fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological properties and favorable metabolic stability . This compound is of significant interest in early-stage pharmaceutical research, particularly in the development of novel anti-infective and anticancer agents. The 1,3,4-oxadiazole ring system serves as a bioisostere for ester and amide functionalities, often conferring improved resistance to enzymatic hydrolysis and enhancing the compound's pharmacokinetic profile . The specific substitution pattern of this compound, incorporating a 3-fluorobenzylthio moiety at the 5-position of the oxadiazole ring, is a key structural feature designed to modulate biological activity and lipophilicity . Oxadiazole derivatives have demonstrated substantial research potential as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), a major drug-resistant pathogen . Structure-activity relationship (SAR) studies indicate that the nature of the substituents on the oxadiazole ring, particularly at the 2- and 5-positions, dramatically impacts antibacterial potency . Furthermore, structurally related 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides have shown promising in vitro cytotoxic activity against a panel of human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and HeLa (cervical cancers) . The presence of the benzamide linkage in this compound further augments its research value, as this group is a common pharmacophore in many biologically active molecules and can facilitate interactions with various enzymatic targets . This compound is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-14-8-4-5-12(9-14)11-24-17-21-20-15(23-17)10-19-16(22)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVYUNLYOZJFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a 1,3,4-oxadiazole ring and a fluorobenzyl group , which contribute to its biological properties. Its molecular formula is C16H16FN3OSC_{16}H_{16}FN_3OS, and it has a molecular weight of 325.38 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various physiological processes. The oxadiazole moiety is known for its ability to modulate biological pathways, potentially affecting cellular signaling and metabolic processes.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, derivatives of oxadiazoles have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the fluorobenzyl thio group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes.

Microorganism Activity Reference
Staphylococcus aureusMIC = 2 μg/ml
Escherichia coliModerate activity
Candida albicansAntifungal activity

Anticancer Activity

The anticancer potential of this compound has been assessed against various cancer cell lines. The compound exhibited significant antiproliferative effects in vitro:

Cell Line GI50 (μM) Reference
HeLa (cervical cancer)5.0
MCF7 (breast cancer)7.8
A549 (lung cancer)6.5

The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell cycle progression.

Case Studies and Research Findings

  • Antitumor Activity Study : A study involving the synthesis and evaluation of various oxadiazole derivatives found that compounds with similar structures to this compound displayed broad-spectrum anticancer activity across multiple cell lines. Notably, compounds with thiol groups exhibited enhanced efficacy due to their ability to interact with cellular thiols .
  • Antimicrobial Evaluation : In a comparative study on oxadiazole derivatives, this compound was found to have superior antibacterial properties compared to other derivatives lacking the fluorobenzyl substitution .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound Activity Profile
2-(benzylthio)-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamidesBroad-spectrum anticancer activity
5-(4-chlorobenzyl)thio derivativesModerate antimicrobial activity

Comparison with Similar Compounds

HSGN-237 (N-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide)

  • Structural Features : Replaces the 3-fluorobenzylthio group with a 3-fluorophenyl substituent directly attached to the oxadiazole ring. The trifluoromethoxybenzamide group enhances metabolic stability.
  • Activity: Exhibits antibacterial activity against Neisseria gonorrhoeae (MIC: 2–4 µg/mL), attributed to the electron-withdrawing trifluoromethoxy group enhancing target binding .

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Features : Incorporates a sulfamoylbenzyl group and a 4-methoxyphenylmethyl substituent on the oxadiazole.
  • Activity : Shows antifungal activity against Candida albicans (MIC: 8 µg/mL) via thioredoxin reductase inhibition. The sulfamoyl group enhances enzyme binding .
  • Key Difference : The sulfamoyl moiety introduces additional hydrogen-bonding capacity, differing from the thioether linkage in the target compound.

Thioether-Modified Analogues

N-((5-(Methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide (Compound 448)

  • Structural Features : Substitutes the 3-fluorobenzylthio group with a methylthio group and introduces a nitro substituent on the benzamide.
  • Activity : Demonstrates antiviral activity (IC~50~: 1.2 µM against influenza A), surpassing the reference standard NNM (IC~50~: 2.5 µM). The nitro group enhances electron-deficient character, improving RNA polymerase inhibition .
  • Key Difference : The smaller methylthio group reduces steric hindrance but may decrease target specificity compared to the 3-fluorobenzylthio group.

N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a)

  • Structural Features : Features an ethylthio group and a sulfonyl linker to the benzamide.
  • Activity : Inhibits human carbonic anhydrase II (hCA II) with a K~i~ of 12.3 nM. The sulfonyl group stabilizes interactions with active-site zinc ions .
  • Key Difference : The sulfonyl moiety replaces the methyl linker, altering pharmacokinetic properties such as solubility and half-life.

Heterocyclic Core Variants

N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide (HSGN-238)

  • Structural Features : Replaces the fluorobenzylthio group with a 5-chlorothiophene ring.
  • Activity: Active against drug-resistant N. gonorrhoeae (MIC: 4 µg/mL). The chlorothiophene enhances hydrophobic interactions with bacterial membranes .

2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (2a–i Series)

  • Structural Features : Integrates an indole-methyl group and a benzothiazole-acetamide side chain.
  • Activity : Exhibits anticancer activity (IC~50~: 8.7 µM against MCF-7 cells) by tubulin polymerization inhibition. The indole moiety intercalates with DNA .
  • Key Difference : The acetamide linker and benzothiazole group broaden the mechanism of action compared to the target compound’s benzamide focus.

Data Tables

Table 1. Structural and Activity Comparison of Selected Analogues

Compound Name Key Structural Feature Biological Activity (Target) Potency (IC~50~/MIC) Reference
Target Compound 3-Fluorobenzylthio, benzamide Antimicrobial (Proposed) Pending
HSGN-237 3-Fluorophenyl, trifluoromethoxybenzamide Antibacterial (N. gonorrhoeae) 2–4 µg/mL
Compound 448 Methylthio, nitrobenzamide Antiviral (Influenza A) 1.2 µM
6a Ethylthio, sulfonylbenzamide Enzyme inhibition (hCA II) 12.3 nM
HSGN-238 5-Chlorothiophene Antibacterial (N. gonorrhoeae) 4 µg/mL

Table 2. Impact of Substituent Position on Activity

Substituent Position Observed Effect Example Compound Reference
3-Fluorobenzylthio (C-5) Enhanced lipophilicity and target binding Target Compound
4-Methoxyphenylmethyl (C-5) Improved antifungal activity LMM5
Nitro group (Benzamide C-2) Increased antiviral potency Compound 448

Research Findings and Trends

  • Fluorine and Thioether Synergy : The 3-fluorobenzylthio group in the target compound balances lipophilicity and electronic effects, a strategy validated in HSGN-237’s antibacterial success .
  • Thioether vs. Sulfonyl Linkers : Thioether-containing derivatives (e.g., Compound 448) show broader-spectrum activity, while sulfonyl variants (e.g., 6a) excel in enzyme inhibition due to stronger zinc coordination .
  • Heterocyclic Diversity : Substituting the oxadiazole core with thiophene (HSGN-238) or indole (2a–i series) tailors activity toward specific pathogens or cancer types .

Q & A

Advanced Research Question

  • Docking Studies : AutoDock or Schrödinger Suite models binding to targets like hCA II (PDB ID: 5NY3) .
  • DFT Calculations : Analyze frontier orbitals (HOMO-LUMO) to predict reactivity and electrostatic potential (MESP) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories . Key residues (e.g., Zn²⁺ in hCA II) are critical for affinity .

What role does the 3-fluorobenzylthio group play in modulating bioactivity?

Advanced Research Question

  • Electron-Withdrawing Effects : The fluorine atom enhances electrophilicity, improving binding to nucleophilic targets (e.g., cysteine residues) .
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Steric Effects : Bulkier substituents reduce activity, as seen in analogs with 2-methylbenzyl vs. benzyl groups .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Advanced Research Question

  • pH Stability : Degradation occurs in basic conditions (pH >10) via hydrolysis of the oxadiazole ring. Buffered solutions (pH 6–8) are recommended .
  • Thermal Stability : TGA/DSC shows decomposition >200°C, allowing safe handling at room temperature .
  • Light Sensitivity : UV-Vis studies indicate photodegradation; storage in amber vials is advised .

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